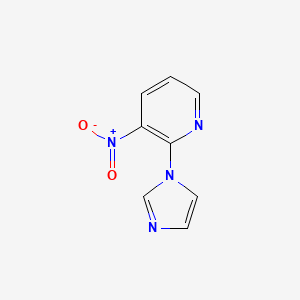

2-(1H-imidazol-1-yl)-3-nitropyridine

Description

Properties

IUPAC Name |

2-imidazol-1-yl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKDAOFHMVUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloropyridine-2-carboxamide and Its Derivatives

A foundational route begins with the conversion of picolinic acid hydrochloride into chloropyridine derivatives:

- Step 1: React picolinic acid hydrochloride with thionyl chloride to form the corresponding acid chloride.

- Step 2: Treat the acid chloride with ammonia to obtain 4-chloropyridine-2-carboxamide (Formula IV). This step is crucial for introducing the amino functionality at the 2-position of pyridine.

This approach is detailed in patent literature, emphasizing the use of stable reagents and fewer steps for industrial scalability.

Nitration to Form 2,4-Dichloro-3-nitropyridine

Conversion to 4-Chloro-2-amino-3-nitropyridine

- The nitrated compound is subjected to diazotization with sodium nitrite and hydrochloric acid at low temperatures (0–5°C). This process hydrolyzes the amino group, leading to 4-chloro-3-nitropyridine-2-ol (Formula VI), which is a pivotal intermediate for heterocyclic formation.

Construction of the Imidazole Ring

Cyclization to Form Imidazolyl Derivatives

- The key step involves reacting the intermediate 4-chloro-3-nitropyridine-2-ol with reagents such as phosphorous oxychloride in the presence of a base (e.g., cesium acetate or sodium acetate). This facilitates substitution at the para position, leading to the formation of 2-(1H-imidazol-1-yl)-3-nitropyridine (or related derivatives).

Heteroannulation Strategies

- The heterocyclic core is further elaborated through heteroannulation reactions, often involving aromatic aldehydes and amines, to synthesize functionalized imidazo[4,5-b]pyridines. These tandem reactions are performed in environmentally benign solvents such as water and isopropanol, aligning with green chemistry principles.

Alternative Approaches and Innovations

Tandem Reactions in Green Solvents

Use of Recyclable Catalysts and Mild Conditions

- Catalysts such as recyclable aluminum-based clay or solid-supported amines have been utilized, reducing costs and environmental impact. Mild conditions (e.g., room temperature, aqueous media) improve process safety and scalability.

Data Table: Summary of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Picolinic acid hydrochloride | Thionyl chloride | Reflux | Acid chloride | Forms precursor for amide |

| 2 | Acid chloride | Ammonia | Room temp | 4-Chloropyridine-2-carboxamide | Introduction of amino group |

| 3 | Carboxamide | Nitrating mixture | 0–5°C | 2,4-Dichloro-3-nitropyridine | Nitro group addition |

| 4 | Nitrated pyridine | Sodium nitrite + HCl | 0°C, then 60–80°C | 4-Chloro-3-nitropyridine-2-ol | Hydrolysis of amino group |

| 5 | Intermediate | Phosphorous oxychloride + base | Reflux | Heterocyclic derivatives | Cyclization to imidazole ring |

Research Findings and Industrial Relevance

- The described methods leverage stable reagents, fewer steps, and environmentally friendly conditions, making them suitable for industrial scale-up.

- Innovations such as tandem SNAr reactions and heteroannulation in aqueous media significantly reduce hazardous waste and energy consumption.

- The process's adaptability allows for diverse substitution patterns, facilitating the synthesis of a broad spectrum of biologically active derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-3-nitropyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the nitro position.

Scientific Research Applications

A. Medicinal Chemistry

2-(1H-imidazol-1-yl)-3-nitropyridine has shown potential as a scaffold for the development of various therapeutic agents:

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. The nitro group is crucial for its biological activity, often acting as a pro-drug that becomes activated under reducing conditions typical of certain pathogens .

- Anticancer Properties: Research has highlighted its effectiveness against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, making it a candidate for further development in oncology .

B. Biological Research

The compound is being investigated for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition: It has been reported that this compound can inhibit enzymes critical in metabolic pathways, suggesting its use in drug design targeting metabolic disorders .

- Receptor Modulation: The compound shows promise in modulating receptor activity, which could lead to advancements in treatments for diseases involving receptor dysregulation .

C. Materials Science

In materials science, this compound serves as a building block for advanced materials:

- Catalysts: Its unique structure allows it to be used in the synthesis of catalysts that facilitate various chemical reactions, particularly in organic synthesis .

- Sensors: The compound's electronic properties make it suitable for developing sensors capable of detecting specific biomolecules or environmental changes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against cancer cells while maintaining low cytotoxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound against resistant bacterial strains showed promising results. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 5 µg/mL against specific pathogens, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-3-nitropyridine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Research Implications and Gaps

- Data Gaps: Limited experimental data (e.g., melting points, solubility, bioactivity) for the target compound necessitate further studies.

Biological Activity

2-(1H-imidazol-1-yl)-3-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a nitro group attached to a pyridine ring, which is further substituted by an imidazole moiety. This unique structure contributes to its biological activity, particularly in terms of enzyme interactions and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with various biological macromolecules, affecting enzymatic pathways that are crucial for cellular functions. The compound's ability to inhibit specific enzymes can lead to significant pharmacological effects, making it a candidate for drug development.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. Its activity against both Gram-positive and Gram-negative bacteria has been documented, highlighting its potential as an antibacterial agent. For instance, preliminary screening revealed that the compound demonstrated moderate activity against strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Mycobacterium tuberculosis | Inactive |

| Klebsiella pneumoniae | Low activity |

Case Study 1: Antimycobacterial Screening

In a study focusing on antimycobacterial activity, this compound was tested against the drug-sensitive strain of Mycobacterium tuberculosis. The results indicated that the compound did not exhibit significant activity against this pathogen, suggesting limitations in its therapeutic application for tuberculosis treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore the influence of various substituents on the biological activity of imidazole and pyridine derivatives. It was found that modifications in the nitro group or imidazole position could enhance antimicrobial potency. These findings suggest that strategic alterations in chemical structure can lead to improved efficacy against resistant strains .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound derivatives. Enhancements in solubility and bioavailability have been reported, which are crucial for developing effective therapeutic agents. For example, derivatives with improved metabolic stability exhibited higher potency in cell-based assays .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition observed |

| Antimicrobial Activity | Moderate activity against select pathogens |

| SAR Studies | Structural modifications enhanced potency |

| Pharmacokinetics | Improved solubility and metabolic stability |

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between imidazole derivatives and nitropyridine precursors. For example, analogous syntheses (e.g., ) utilize amino alcohols, nitrobenzaldehyde, and ammonium acetate in methanol under reflux (65°C for 12 hours). Optimization includes solvent selection (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1 molar ratios of reactants), and purification via column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures). Crystallization from methanol/diethyl ether (1:1 v/v) yields high-purity crystals for structural analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar imidazole core and substituent orientations can be resolved using programs like SHELXL ( ) for refinement and ORTEP-III ( ) for graphical representation. Key metrics include dihedral angles between aromatic rings (e.g., 77.34° between imidazole and nitrobenzene groups) and intramolecular interactions (C–H⋯π, O–H⋯N hydrogen bonds) that stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks using DMSO-d6 as a solvent; aromatic protons appear in δ 6.68–7.87 ppm, with imidazole NH protons near δ 11.78 ().

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., NIST databases in ).

- FT-IR : Identify nitro (1530–1350 cm⁻¹) and imidazole (3100–2800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the catalytic or coordination chemistry of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and metal-binding affinity. For example, imidazole derivatives form tridentate complexes with Co(II), Ni(II), and Cu(II) ( ). Molecular docking studies predict interactions with biological targets (e.g., GSK-3 inhibitors in ). Software like Gaussian or ORCA can model charge distribution and reactive sites .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve tautomeric mixtures (e.g., ’s Compound 3a/3a’) by observing peak splitting at low temperatures.

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs when SC-XRD data conflict with solution-phase spectra.

- Dynamic HPLC-MS : Separate isomers or degradation products under gradient conditions .

Q. How are metal complexes of this compound evaluated for biological activity?

- Methodological Answer :

- Synthesis : React the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water under nitrogen to prevent oxidation ().

- Antimicrobial Assays : Use broth microdilution (MIC values) against Staphylococcus aureus or Candida albicans ().

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) quantify selectivity .

Q. What role do non-covalent interactions play in the stability of this compound’s solid-state structure?

- Methodological Answer : SC-XRD reveals stabilizing forces:

- C–H⋯π Interactions : Between imidazole protons and adjacent aryl rings (distance ~3.2 Å).

- Hydrogen Bonds : O–H⋯N bonds (e.g., 2.89 Å in ) form infinite chains along crystallographic axes.

- π-π Stacking : Nitro groups and aromatic rings contribute to layered packing, analyzed via Mercury software .

Key Notes

- Advanced Tools : SHELX/ORTEP for crystallography, DFT for computational studies.

- Contradictions : Address spectral conflicts with multi-technique validation (e.g., VT-NMR + XRPD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.